1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-

Energetic Materials Thermal Stability Phase Behavior

Researchers face limited access to unsymmetrical azofurazan intermediates. This compound solves that gap, offering a strategic building block for stepwise functionalization. - Unique D-π-A architecture from amino-nitro substitution - Melt-castable processing window (mp 92-93 °C) - 79% selective synthesis available for gram-scale delivery

Molecular Formula C4H2N8O4
Molecular Weight 226.11 g/mol
CAS No. 155438-11-2
Cat. No. B12549915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-
CAS155438-11-2
Molecular FormulaC4H2N8O4
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1(=NON=C1N=NC2=NON=C2[N+](=O)[O-])N
InChIInChI=1S/C4H2N8O4/c5-1-2(9-15-8-1)6-7-3-4(12(13)14)11-16-10-3/h(H2,5,8)
InChIKeyZDOVUEIQDWPQDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4′-nitroazofurazan: Core Identity & Sourcing


1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]- (CAS 155438-11-2), commonly named 4-amino-4′-nitroazofurazan, is an unsymmetrical azo-bridged bis-furazan energetic material. The molecule contains one electron-donating amino substituent and one electron-withdrawing nitro group on opposite furazan rings, creating a polarized π-system that differentiates it from symmetrical analogs. It is synthesized via controlled aminolysis of 4,4′-dinitroazofurazan or partial oxidation of 4,4′-diaminoazofurazan [1]. As a reactive intermediate and a potential energetic ingredient, the compound offers a distinct combination of nitrogen content, thermal stability, and chemical reactivity that cannot be replicated by its fully aminated or fully nitrated counterparts [2].

4-Amino-4′-nitroazofurazan vs. Symmetric Azofurazans


Generic substitution with 4,4′-diaminoazofurazan (DAAzF) or 4,4′-dinitroazofurazan (DNAF) is inadmissible because the unsymmetrical substitution pattern of 4-amino-4′-nitroazofurazan imparts unique electronic, thermal, and reactivity profiles. DAAzF lacks the nitro explosophore, reducing density and detonation performance, while DNAF eliminates the amino handle required for further derivatization or salt formation. The title compound occupies a strategic intermediate position, enabling stepwise functionalization that symmetrical analogs cannot achieve [1]. Quantitative evidence below demonstrates that melting point, synthetic yield under controlled conditions, and the capacity to act as a selective precursor diverge significantly from both the diamino and dinitro congeners [2].

Quantitative Evidence: 4-Amino-4′-nitroazofurazan vs. Symmetric Analogs


Melting Point Depression vs. Symmetric Analogs

4-Amino-4′-nitroazofurazan melts at 92–93 °C, a value significantly lower than both 4,4′-diaminoazofurazan (decomposition >300 °C) and 4,4′-dinitroazofurazan (mp not observed; decomposes at elevated temperature). This melting point depression facilitates low-temperature melt-casting, a processing advantage not available with the symmetrical analogs [1].

Energetic Materials Thermal Stability Phase Behavior

Mono-Amination Selectivity vs. Diamine Formation

When 4,4′-dinitroazofurazan is treated with ammonia (1:2.5 molar ratio, 0 °C, CHCl₃), 4-amino-4′-nitroazofurazan is obtained in 79% isolated yield. Under these conditions, over-reduction to 4,4′-diaminoazofurazan is limited to 13%. This contrasts with the reaction at 35–45 °C with excess NH₃, where diamine becomes the major product (86% yield), demonstrating that selective mono-amination is achievable only through precise stoichiometric and thermal control [1].

Synthetic Chemistry Selectivity Energetic Precursor

Crystal Density Estimation via Azoxy Analog

Although the X-ray density of 4-amino-4′-nitroazofurazan has not been reported, its azoxy congener (4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine) exhibits a crystal density of 1.856 g/cm³, even with lattice solvent inclusion [1]. Given that azo-linkages typically afford slightly lower densities than azoxy linkages, the target compound is projected to have a density in the range of 1.75–1.85 g/cm³, placing it above TNT (1.65 g/cm³) and competitive with RDX (1.82 g/cm³). The symmetric 4,4′-diaminoazofurazan has a measured crystal density of 1.72 g/cm³, highlighting the density-enhancing role of the nitro group retained in the unsymmetrical structure [2].

Crystal Engineering Density Energetic Materials

Selective Nitro Displacement over Chlorine

In 4-amino-4′-chloroazofurazan (a close structural analog), ammonia exclusively displaces the nitro group to yield 4-amino-4′-chloroazofurazan in 86% yield, leaving the chlorine intact even with prolonged exposure to excess NH₃ [1]. This demonstrates that the nitro group on the furazan ring is the preferred leaving group over halogen. By extension, the nitro group in 4-amino-4′-nitroazofurazan is expected to undergo selective nucleophilic substitution, enabling late-stage diversification while preserving the amino functionality—a chemoselectivity advantage over 4,4′-dinitroazofurazan, where both nitro groups compete indiscriminately.

Chemoselectivity Nucleophilic Substitution Derivatization

D–π–A Chromophore for NLO and Sensing

The unsymmetrical amino-nitro substitution across the azo bridge creates a donor–π–acceptor (D–π–A) electronic system. In contrast, both 4,4′-diaminoazofurazan (D–π–D) and 4,4′-dinitroazofurazan (A–π–A) possess centrosymmetric or weakly dipolar structures. While quantitative hyperpolarizability data for the title compound are not yet published, the structurally analogous unsymmetrical azofurazans exhibit significantly enhanced first hyperpolarizabilities (β) compared to their symmetric counterparts, a property directly exploitable in NLO materials and optical sensors [1].

Electronic Structure Non-Linear Optics Chromophore Design

Predicted Detonation Performance Benchmark

The 2016 study by Qu et al. established that azofurazan derivatives exhibit detonation velocities of 6,602–10,114 m/s and detonation pressures of 21.8–46.1 GPa, with the performance scaling with density and oxygen balance [1]. 4-Amino-4′-nitroazofurazan, with its intermediate oxygen balance (Ω ≈ −50% to −60%, estimated from C₄H₂N₈O₄ formula) relative to the oxygen-poor diamino analog (Ω ≈ −75%) and the oxygen-richer dinitro analog (Ω ≈ −30%), is expected to deliver detonation properties that balance performance and stability—falling between the two symmetric extremes. Measured values for the diamino analog (D = 7.31 km/s, P = 23.6 GPa) provide a lower-bound benchmark [2].

Detonation Performance Thermochemistry Energetic Materials

4-Amino-4′-nitroazofurazan: Key Application Scenarios


Low-Temperature Melt-Cast Processing

The compound's melting point of 92–93 °C [1] enables melt-casting at temperatures below 100 °C, a processing window inaccessible to symmetric azofurazans that decompose above 300 °C without melting. This property is leveraged in the formulation of cast-cure explosives and propellants where thermally labile co-ingredients preclude high-temperature processing.

Selective Intermediate for Asymmetric Energetic Salts

With its single reactive nitro group and a free amino handle, 4-amino-4′-nitroazofurazan serves as a privileged intermediate for synthesizing unsymmetrical energetic salts, nitramines, and heterocycle-fused derivatives [2]. The 79% selective mono-amination protocol provides reliable access to gram quantities of this building block, supporting medicinal chemistry and materials science programs that require stepwise functionalization.

D–π–A Chromophore for NLO Screening

The intrinsic D–π–A architecture arising from the amino-nitro substitution pattern across the azo bridge makes this compound a candidate for second-order NLO material development [3]. Unlike centro-symmetric diamino or dinitro azofurazans, the unsymmetrical derivative possesses a non-zero molecular hyperpolarizability, qualifying it for inclusion in optical limiting, frequency doubling, and electro-optic modulation studies.

Calibration Standard for Azofurazan Analysis

The well-defined melting point (92–93 °C), established synthetic route, and availability of spectroscopic characterization data [1] position this compound as a reference standard for calibrating DSC, HPLC, and mass spectrometric methods used in the quality control of furazan-based energetic materials. Its intermediate polarity and thermal behavior provide a valuable benchmark between the extremes of the diamino and dinitro analogs.

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